molecular formula C14H16FN3O4 B2512051 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide CAS No. 2034538-84-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide

Cat. No.: B2512051
CAS No.: 2034538-84-4
M. Wt: 309.297
InChI Key: RWDMAAJKOFRFGK-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide is a nicotinamide derivative featuring a fluorine substituent at the 5-position of the pyridine ring and a 2,5-dioxopyrrolidin-1-yl group linked via an ethoxyethyl chain. The pyrrolidinone moiety serves as a reactive handle, likely for bioconjugation (e.g., with amines via N-hydroxysuccinimide (NHS) ester chemistry) . The ethoxyethyl spacer enhances solubility and modulates steric interactions, while the fluorinated pyridine core may influence binding affinity or metabolic stability .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4/c15-11-7-10(8-16-9-11)14(21)17-3-5-22-6-4-18-12(19)1-2-13(18)20/h7-9H,1-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDMAAJKOFRFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of succinic anhydride with ammonia to form 2,5-dioxopyrrolidin-1-yl. This intermediate is then reacted with ethylene glycol to introduce the ethoxyethyl linker. Finally, the fluorinated nicotinamide is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated nicotinamide moiety is particularly important for binding to active sites, while the pyrrolidinone ring may enhance the compound’s stability and reactivity. Molecular docking studies have shown that this compound can act as an allosteric modulator, influencing the activity of its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyridine Derivatives

Key Analogs:

N,N-Diethyl-3-fluoropyridine-2-carboxamide () Structure: Fluorine at the 3-position of pyridine; carboxamide group at the 2-position. Synthesis: Prepared via palladium-catalyzed coupling (33% yield), indicating challenges in fluorinated pyridine synthesis . Comparison: The absence of a pyrrolidinone-ethoxyethyl chain limits its utility in conjugation. Fluorine at the 3-position may alter electronic effects compared to the 5-fluoro substitution in the target compound.

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid () Structure: Fluorine at the 2-position; pyrrolidine at the 6-position; carboxylic acid group. Comparison: The carboxylic acid group enhances polarity, reducing cell permeability compared to the carboxamide in the target compound. The pyrrolidine (non-oxidized) vs. pyrrolidinone (oxidized) distinction affects reactivity .

Table 1: Fluorinated Pyridine Derivatives
Compound Fluorine Position Functional Group Key Feature Application Insight
Target Compound 5 Carboxamide Pyrrolidinone-ethoxyethyl chain Bioconjugation, drug delivery
N,N-Diethyl-3-fluoropyridine-2-carboxamide 3 Carboxamide No spacer Limited conjugation utility
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid 2 Carboxylic acid Pyrrolidine ring High polarity, reduced permeability

Pyrrolidinone-Linked Compounds

Key Analog:

Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate ()

  • Structure : Contains a 2,5-dioxopyrrolidin-1-yl group linked via a triethylene glycol chain to a fullerene (C60) core.
  • Comparison : The fullerene attachment suggests applications in materials science (e.g., photovoltaics), whereas the target compound’s smaller size and carboxamide group favor pharmaceutical use.

Ethoxyethyl-Spacer-Containing Compounds

Key Analog:

Example 429 (Patent EP 4 374 877 A2, )

  • Structure : Contains ethoxyethyl chains and fluorophenyl groups but with a carboxamide-linked diazaspiro decene core.
  • Properties : HPLC retention time of 1.01 minutes (condition SQD-FA05) indicates moderate polarity .
  • Comparison : The target compound’s simpler structure (single pyridine ring vs. diazaspiro system) likely reduces synthetic complexity and improves bioavailability.

Research Findings and Implications

  • Reactivity: The NHS ester in suggests the target compound’s pyrrolidinone group enables efficient amine conjugation, critical for antibody-drug conjugates (ADCs).
  • Fluorine Effects : Fluorine at the 5-position (target) vs. 2- or 3-positions (analogs) may optimize metabolic stability and target engagement .
  • Synthetic Challenges : Lower yields in fluoropyridine synthesis (e.g., 33% in ) highlight the need for optimized protocols for the target compound.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluoronicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neurology and pain management. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2O8
  • CAS Number : 1433997-01-3
  • Molecular Weight : 354.32 g/mol

The compound features a pyrrolidine ring with dioxo substituents, which is linked to a 5-fluoronicotinamide moiety through an ethoxy chain. This unique structure may contribute to its diverse biological activities.

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. For instance, a related compound demonstrated effective protection against seizures in various mouse models, including:

  • Maximal Electroshock (MES) test
  • Pentylenetetrazole (PTZ) induced seizures
  • 6 Hz seizure model

The lead compound showed an effective dose (ED50) of 23.7 mg/kg for MES and 22.4 mg/kg for the 6 Hz model, indicating potent anticonvulsant activity .

Antinociceptive Properties

In addition to anticonvulsant effects, these compounds also exhibited antinociceptive properties. The lead compound from the study mentioned above showed efficacy in reducing pain in formalin-induced tonic pain models. This suggests a potential dual action on both seizure control and pain relief .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Sodium/Calcium Currents : This action may stabilize neuronal membranes and prevent excessive neuronal firing.
  • TRPV1 Receptor Antagonism : Targeting this receptor could contribute to its analgesic effects by modulating pain pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated broad-spectrum anticonvulsant activity in mouse models.
Study 2Showed significant antinociceptive effects in formalin-induced pain models.
Study 3Investigated ADME-Tox properties indicating favorable pharmacokinetics for further development.

These findings highlight the potential therapeutic applications of this compound in treating neurological disorders such as epilepsy and chronic pain conditions.

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